Product packaging for Methyl 3-(2-methylpiperazin-1-yl)benzoate(Cat. No.:CAS No. 1131622-60-0)

Methyl 3-(2-methylpiperazin-1-yl)benzoate

Cat. No.: B3185300
CAS No.: 1131622-60-0
M. Wt: 234.29 g/mol
InChI Key: PXFHTEAJPZCKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(2-methylpiperazin-1-yl)benzoate is a benzoate ester derivative incorporating a 2-methylpiperazine moiety, features that are frequently explored in medicinal chemistry for the development of novel bioactive molecules. Compounds with this specific structure are of significant interest in pharmacological research, particularly as key intermediates in the synthesis of potential therapeutic agents. Piperazine and methylpiperazine derivatives are extensively investigated for their anticancer properties, as they often serve as scaffolds to inhibit critical biological targets like the Epidermal Growth Factor Receptor (EGFR) . Research on closely related structures has demonstrated promising cytotoxicity against a panel of human cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A-549), human colon carcinoma (HCT-116), and human pancreatic carcinoma (MIAPaCa-2) . The molecular framework suggests this compound is a valuable building block for designing and synthesizing new small molecules for biological evaluation. As a research chemical, it is typically characterized using advanced analytical techniques such as 1H NMR, IR spectroscopy, and mass spectrometry to confirm identity and purity . This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B3185300 Methyl 3-(2-methylpiperazin-1-yl)benzoate CAS No. 1131622-60-0

Properties

IUPAC Name

methyl 3-(2-methylpiperazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-14-6-7-15(10)12-5-3-4-11(8-12)13(16)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFHTEAJPZCKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661092
Record name Methyl 3-(2-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131622-60-0
Record name Methyl 3-(2-methyl-1-piperazinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131622-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Spectroscopic and Structural Elucidation of Methyl 3 2 Methylpiperazin 1 Yl Benzoate

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms within the methyl 3-(2-methylpiperazin-1-yl)benzoate molecule is determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. The C-N bond lengths within the piperazine ring are generally around 1.46 Å, and the C-C bond length is approximately 1.52 Å. The bond angles within the piperazine ring (C-N-C and C-C-N) are typically around 110-112°. The torsion angles define the puckering of the piperazine ring and the relative orientation of the methyl and benzoate (B1203000) substituents.

Table 1: Representative Bond Lengths and Angles in Related Structures

ParameterTypical Value
Bond Lengths (Å)
C-C (benzene ring)1.37 - 1.40
C=O (ester)~1.20
C-O (ester)~1.34
C-N (piperazine)~1.46
C-C (piperazine)~1.52
**Bond Angles (°) **
C-C-C (benzene ring)~120
O-C=O (ester)~123
C-O-C (ester)~116
C-N-C (piperazine)110 - 112
C-C-N (piperazine)110 - 112

Note: These are generalized values from related structures and may not represent the exact measurements for this compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions, though weaker than covalent bonds, play a critical role in determining the crystal's stability and physical properties.

In the case of compounds containing piperazinium and benzoate ions, hydrogen bonds are a dominant force in the crystal packing. mdpi.com Specifically, N-H···O and C-H···O interactions are commonly observed, where the hydrogen atoms of the piperazinium ring interact with the oxygen atoms of the benzoate anion. mdpi.com These interactions can link molecules into chains or more complex three-dimensional networks. mdpi.com

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating different isomers. High-performance liquid chromatography and gas chromatography are powerful tools for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. For non-volatile compounds like this compound, reversed-phase HPLC is a common method for purity assessment. In this technique, a nonpolar stationary phase is used with a polar mobile phase. Impurities are separated based on their differential partitioning between the two phases. The purity of a sample can be determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For instance, HPLC has been successfully used to determine the purity of various benzoate derivatives and to identify process-related impurities. nih.govresearchgate.net

Since this compound possesses a chiral center at the 2-position of the piperazine ring, it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that can separate these enantiomers. This is crucial as different enantiomers can have distinct biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of chiral compounds. jsmcentral.org The development of a robust chiral HPLC method is essential for determining the enantiomeric purity of this compound.

Table 2: Typical HPLC and Chiral HPLC Parameters

ParameterHPLC for PurityChiral HPLC for Enantiomeric Purity
Column C18 (Reversed-Phase)Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Acetonitrile/Water or Methanol/BufferHexane/Ethanol or other non-polar/polar mixtures
Detector UV-Vis (typically at a wavelength where the analyte absorbs strongly)UV-Vis
Flow Rate 0.5 - 2.0 mL/min0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)Ambient or controlled

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Impurities

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC is highly effective for the detection and quantification of volatile impurities that may be present from the synthesis or degradation processes. These impurities could include residual solvents or volatile byproducts.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for separation but also mass spectra for the identification of the separated components. The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique "fingerprint" for each substance. This allows for the unambiguous identification of volatile impurities, even at trace levels. For example, GC-MS has been used to identify and quantify various impurities in related pharmaceutical compounds and chemical intermediates. amazonaws.comresearchgate.net The selection of an appropriate GC column, typically a capillary column with a suitable stationary phase, is critical for achieving good separation of potential volatile impurities. amazonaws.com

Computational and Quantum Chemical Investigations of Methyl 3 2 Methylpiperazin 1 Yl Benzoate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Molecular Geometry

DFT and ab initio methods are fundamental computational techniques used to investigate the electronic properties and geometric parameters of molecules from first principles.

Optimization of Molecular Conformations and Torsional Energy Profiles

To understand the three-dimensional structure of Methyl 3-(2-methylpiperazin-1-yl)benzoate, researchers would typically perform geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a flexible molecule like this, which contains multiple rotatable bonds, there can be several stable conformations, known as conformers.

A detailed study would involve calculating the torsional energy profiles by systematically rotating specific bonds, such as the bond connecting the piperazine (B1678402) ring to the benzene (B151609) ring and the bond of the methyl group on the piperazine ring. This would help identify the most stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

A computational analysis would calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

This table is for illustrative purposes only. No experimental or calculated data for this compound is available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. For this compound, one would expect to see negative potential around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine ring.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Assessment of Conformational Stability and Flexibility in Various Environments

MD simulations could be used to explore the conformational landscape of this compound in different solvents, such as water or a non-polar solvent. By simulating the molecule's movement over a period of time, researchers can assess the stability of different conformers and the flexibility of various parts of the molecule. This would provide a more realistic picture of its behavior in a solution compared to the static picture from DFT calculations.

Analysis of Intramolecular Hydrogen Bonding and Steric Hindrance

The structure of this compound allows for the possibility of intramolecular interactions. MD simulations can be used to analyze the occurrence and stability of any potential intramolecular hydrogen bonds, for example, between the nitrogen atoms of the piperazine ring and nearby hydrogen atoms.

Furthermore, these simulations would reveal the extent of steric hindrance caused by the methyl group on the piperazine ring and the ester group on the benzene ring. This steric hindrance would play a significant role in determining the preferred conformation of the molecule.

Computational Molecular Docking Studies (Conceptual Framework for Interaction Prediction)

Computational molecular docking is a powerful in silico tool utilized to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. arxiv.orgyoutube.com This technique is instrumental in drug discovery and development for identifying potential therapeutic agents and elucidating their mechanism of action at a molecular level. youtube.comnih.gov For this compound, molecular docking studies can provide a conceptual framework for predicting its interactions with various biological targets.

The process begins with the three-dimensional structures of both the ligand, this compound, and the target protein. The protein structure is often obtained from crystallographic data or through homology modeling. Docking algorithms then explore a multitude of possible conformations and orientations of the ligand within the protein's binding pocket, calculating the binding energy for each pose. nih.govyoutube.com Lower binding energy values typically indicate a more stable and favorable interaction. youtube.com

Key interactions that are assessed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, in studies of similar piperazine derivatives, the nitrogen atoms of the piperazine ring have been shown to act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target's active site. nih.govnih.govnih.gov The methyl group on the piperazine ring and the benzoate (B1203000) moiety can participate in hydrophobic and π-stacking interactions, further stabilizing the ligand-protein complex.

The results of molecular docking are often presented in a table format, summarizing the binding affinities and the key interacting residues. While specific data for this compound is not available, the following table illustrates a conceptual representation of such findings based on studies of analogous methyl benzoate and piperazine derivatives. nih.govnih.govnih.govresearchgate.net

Table 1: Conceptual Molecular Docking Interaction Data for an Analogous Compound

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Thymidine Phosphorylase-8.5TYR123, SER210Hydrogen Bond
PHE150, LEU212Hydrophobic
DNA Methyltransferase 1-7.8ARG1310, GLU1266Hydrogen Bond, Electrostatic
TRP1512π-π Stacking
Carbonic Anhydrase IX-7.2HIS94, HIS96Coordination with Zn2+
THR199, VAL121van der Waals

This table is illustrative and based on findings for structurally related piperazine and benzoate compounds.

The insights gained from these computational predictions can guide the synthesis of more potent and selective analogs by modifying the structure of this compound to enhance its interactions with the target protein.

Theoretical Vibrational Spectroscopy and Comparison with Experimental Data for Validation

Theoretical vibrational spectroscopy, primarily through quantum chemical calculations like Density Functional Theory (DFT), is a fundamental tool for understanding the molecular structure and dynamics of a compound. nih.govniscpr.res.invjst.vnvjst.vn By calculating the vibrational frequencies of this compound and comparing them with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, the accuracy of the computed molecular structure can be validated. nih.govniscpr.res.in

The process involves optimizing the geometry of the molecule to its lowest energy state using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govvjst.vn Following optimization, the harmonic vibrational frequencies are calculated. These theoretical frequencies often systematically deviate from the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. nih.gov Therefore, it is common practice to apply a scaling factor to the computed wavenumbers to improve the correlation with experimental data. scholarsresearchlibrary.com

The vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups. For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-N stretching of the piperazine ring, C-H stretching of the methyl and aromatic groups, and various ring deformation modes. nih.govniscpr.res.in

A comparison between the scaled theoretical wavenumbers and the experimental FT-IR and Raman spectra allows for a detailed assignment of the observed spectral bands. A strong correlation between the theoretical and experimental data provides confidence in the accuracy of the calculated molecular geometry and electronic structure.

Table 2: Conceptual Comparison of Experimental and Theoretical Vibrational Frequencies for an Analogous Compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)
C=O Stretch (Ester)172017181725
C-N Stretch (Piperazine)115011481155
Aromatic C-H Stretch305030553060
Methyl C-H Stretch294029422945
Ring C-C Stretch160016051602

This table is illustrative and based on findings for structurally related benzoate and piperazine compounds. The calculated values are conceptually scaled for better agreement with experimental data. nih.govniscpr.res.in

Discrepancies between the experimental and theoretical data can also be informative, highlighting the influence of intermolecular interactions in the solid or liquid state, which are not always fully captured in the gas-phase theoretical calculations. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for Methyl 3 2 Methylpiperazin 1 Yl Benzoate Analogues

Principles of SAR/QSAR in Chemical Design and Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and drug discovery. SAR explores the qualitative relationship between a molecule's three-dimensional structure and its biological activity, aiming to identify key chemical features, or pharmacophores, that are crucial for its therapeutic effects. oncodesign-services.com This is achieved by systematically modifying a lead compound's structure and observing the resulting changes in its biological activity. oncodesign-services.com For analogues of Methyl 3-(2-methylpiperazin-1-yl)benzoate, this would involve synthesizing derivatives with alterations to the benzoate (B1203000) ring, the methylpiperazine moiety, or the ester group to determine which parts of the molecule are critical for its function.

QSAR advances this by establishing a mathematical correlation between the chemical structure and biological activity. jove.com The fundamental principle is that the biological activity of a chemical is directly related to its structural properties. nih.gov QSAR models aim to create a quantitative relationship in the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) + error

These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds. nih.govcambridge.org This predictive capability is invaluable for prioritizing which analogues to synthesize and test, thereby saving significant time and resources in the drug discovery pipeline. nih.gov For instance, a QSAR study on benzyl-benzoate analogs identified descriptors related to ionization potential and electronegativity as being influential on their activity. researchgate.net Similarly, for piperazine (B1678402) derivatives, SAR studies have shown that different substituents on the piperazine ring can greatly potentiate antipsychotic activity. ingentaconnect.com

The primary goals of applying SAR and QSAR to the design of new molecules are to understand the relationship between structure and activity, design compounds with improved potency, and predict the activities of novel compounds before their synthesis. drugdesign.org

Computational Approaches to SAR/QSAR Modeling

The development of robust QSAR models relies heavily on computational methods to process large datasets and uncover complex relationships between molecular structure and activity. researchgate.netscispace.com The general workflow for building a QSAR model involves several key stages: data preparation, calculation of molecular descriptors, selection of relevant descriptors (feature selection), generation of a mathematical model, and rigorous validation of that model. drugdesign.org

These computational approaches have transformed QSAR from a simple linear regression analysis into a sophisticated, multi-faceted field employing advanced statistical and machine learning techniques. cambridge.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.com They are the cornerstone of QSAR modeling, translating chemical structures into a format that statistical algorithms can interpret. These descriptors can be categorized by their dimensionality (0D, 1D, 2D, 3D, etc.) and the type of information they represent. hufocw.org

0D & 1D Descriptors: These include simple counts of atoms and functional groups, molecular weight, and lists of molecular fragments. hufocw.org

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology, such as molecular connectivity indices. hufocw.org

3D Descriptors: These are calculated from the 3D conformation of the molecule and can include information about molecular shape, volume, and surface area. hufocw.org

The process of calculating a vast number of potential descriptors and then selecting the most relevant ones is known as feature engineering . This is a critical step, as the quality of the QSAR model is highly dependent on the choice of descriptors. nih.gov The goal is to reduce the complexity of the model, avoid overfitting, and select descriptors that are mechanistically interpretable. nih.gov Various computational tools and software packages are available to calculate thousands of descriptors for each compound in a dataset. researchgate.net

Table 1: Examples of Molecular Descriptor Categories and Their Significance

Descriptor CategoryExamplesSignificance in QSAR
Physicochemical LogP (lipophilicity), pKa (ionization)Governs absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Connectivity indices, Ring countsDescribes the branching and shape of the molecule's carbon skeleton.
Geometric (3D) Molecular surface area, Molecular volumeRelates to the steric fit of the molecule within a biological target's binding site.
Electronic Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions and the molecule's reactivity.

Modern QSAR modeling frequently employs sophisticated machine learning algorithms to handle the complexity and high dimensionality of chemical data. These methods can capture non-linear relationships that traditional linear regression models might miss. blogspot.com

Support Vector Machines (SVM) are a powerful supervised learning algorithm used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value). SVMs work by finding an optimal hyperplane that best separates data points into different classes or best fits the data for regression. acs.org SVM-based QSAR models have proven to be robust and are widely used for virtual screening and predicting various biological activities. koreascience.kracs.org

Deep Neural Networks (DNNs) , a form of deep learning, have recently shown great promise in QSAR modeling. springernature.comnih.gov DNNs consist of multiple layers of interconnected nodes ("neurons") that can automatically learn complex patterns and features from the input data, such as molecular structures. nih.gov This ability to automatically extract features can be an advantage over traditional methods that require manual descriptor calculation and selection. nih.gov While computationally more intensive, DNNs can often achieve higher predictive accuracy, especially with large and complex datasets. arxiv.org

Table 2: Comparison of Machine Learning Algorithms in QSAR

AlgorithmStrengthsWeaknessesTypical Application
Support Vector Machines (SVM) Effective in high-dimensional spaces, Robust with small datasets, Good generalization. Less interpretable than simpler models, Sensitive to parameter choice.Classification of active/inactive compounds, Regression for potency prediction. acs.org
Deep Neural Networks (DNN) Can model highly complex non-linear relationships, Automatic feature extraction. nih.govnih.govRequires large datasets for training, Prone to overfitting, "Black box" nature can make interpretation difficult. nih.govPredicting activity from large chemical libraries, Image-based SAR analysis.

Scaffold-Based SAR Analysis and Chemical Space Exploration

In medicinal chemistry, a scaffold refers to the core structure of a molecule. nih.gov For this compound, the scaffold could be considered the piperazinyl-benzoate core. Scaffold-based SAR analysis involves keeping the core scaffold constant while systematically modifying the peripheral functional groups (R-groups) to understand their contribution to biological activity. nih.govresearchgate.net This is a classic approach in lead optimization.

Chemical space is a conceptual representation of all possible molecules. pharmafeatures.com Given its vastness (estimated to be over 10^60 "drug-like" molecules), exploring it efficiently is a major challenge in drug discovery. technologynetworks.com Scaffold-based approaches help navigate this space by focusing on specific structural motifs known to be biologically relevant. pharmafeatures.com

Scaffold hopping is a key strategy in this exploration. It involves replacing the central scaffold of a known active compound with a structurally different one while retaining the original biological activity. This can lead to the discovery of novel classes of compounds with improved properties, such as better patentability or fewer side effects. Computational tools are essential for identifying potential replacement scaffolds that maintain the correct 3D orientation of key functional groups.

By integrating automated synthesis, high-throughput screening, and AI, researchers can now explore chemical space more systematically and accelerate the discovery of novel, biologically active scaffolds. nih.gov

Conformational Flexibility and its Impact on Structure-Activity Relationships

Molecules are not static entities; they are flexible and can adopt multiple three-dimensional shapes, or conformations . nih.gov This conformational flexibility is a critical factor in determining a molecule's biological activity because it dictates how well a ligand can fit into the binding site of its target protein. nih.gov

The relationship between a molecule's dynamic conformational changes and its biological function is known as the Conformation-Activity Relationship . tandfonline.com A molecule may need to adopt a specific, higher-energy conformation (the "bioactive conformation") to bind effectively to its target. Therefore, a successful SAR/QSAR model must implicitly or explicitly account for this flexibility.

For example, a highly flexible molecule has a greater entropic penalty upon binding, as it loses its freedom to rotate. Conversely, a more rigid molecule that is "pre-organized" in its bioactive conformation may bind with higher affinity. nih.gov However, some degree of flexibility can be advantageous, allowing a molecule to adapt to slight variations in the binding pocket. tandfonline.comtandfonline.com

Computational studies, such as linear regression models, have shown that incorporating descriptors related to conformational flexibility, like the distortion energy of a ligand, can significantly improve the quality and predictive power of a QSAR model. tandfonline.comtandfonline.com Understanding the conformational landscape of this compound analogues is therefore crucial for designing potent compounds.

Integration of Retrosynthesis and Forward Synthesis in SAR-Driven Molecular Design

The ultimate goal of SAR and QSAR is to design novel molecules with enhanced activity. However, a computationally designed molecule is only useful if it can be synthesized in the laboratory. This is where the integration of synthetic planning tools becomes essential.

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. Computer-Aided Synthesis Planning (CASP) tools use machine learning and databases of chemical reactions to propose viable retrosynthetic routes.

Forward synthesis predicts the products of a given set of reactants and conditions. By combining these approaches, researchers can create a powerful workflow for molecular design.

In a modern SAR-driven design cycle, a QSAR model might predict a set of promising new analogues. These virtual compounds can then be fed into a retrosynthesis program to assess their synthetic accessibility . The program can identify which analogues are easy to make and which would require complex, low-yield synthetic routes. This allows chemists to prioritize the synthesis of the most promising and synthetically feasible candidates. This integration of predictive modeling (QSAR) and synthesis planning (retrosynthesis/forward synthesis) creates a closed-loop design-build-test-learn cycle, significantly accelerating the drug discovery process.

Chemical Biology Applications and Research Utility of the Methyl 3 2 Methylpiperazin 1 Yl Benzoate Scaffold

Role as a Privileged Scaffold in the Construction of Chemical Libraries

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets. The piperazine (B1678402) ring, a key component of the methyl 3-(2-methylpiperazin-1-yl)benzoate scaffold, is widely recognized as a privileged structure. nih.gov This is attributed to its favorable physicochemical properties, including good aqueous solubility and the presence of two nitrogen atoms that can be readily functionalized to modulate basicity and create diverse interaction patterns with biological macromolecules. springernature.com

The 2-methylpiperazine (B152721) unit, in particular, introduces a chiral center and a defined three-dimensional geometry, which can be exploited to generate stereochemically diverse chemical libraries. The synthesis of such libraries often involves the use of 2-methylpiperazine as a central, trifunctional core. For instance, researchers have successfully constructed DNA-encoded chemical libraries (DECLs) utilizing enantiomerically pure 2,6-disubstituted piperazines. By attaching a DNA tag at one of the two possible sites on the piperazine scaffold and introducing a wide range of building blocks, a library of 77 million distinct compounds was generated. Cheminformatic analysis of such libraries demonstrates that the piperazine scaffold imparts a unique shape diversity compared to more commonly used cores, allowing for the exploration of a broader chemical space.

The this compound scaffold itself provides two key points for diversification: the secondary amine of the piperazine ring and the methyl ester of the benzoate (B1203000) group. These functional groups allow for the attachment of a wide variety of chemical moieties through well-established synthetic methodologies, such as amide bond formation, reductive amination, and ester hydrolysis followed by amide coupling. This modularity enables the rapid generation of large and diverse compound libraries for high-throughput screening campaigns aimed at identifying novel bioactive molecules.

Table 1: Key Features of the this compound Scaffold for Library Synthesis

FeatureDescriptionImplication for Library Diversity
Privileged Piperazine Core The piperazine ring is a common motif in approved drugs and bioactive compounds.Increased probability of identifying compounds with biological activity.
Chiral 2-Methyl Group Introduces a stereocenter into the scaffold.Allows for the creation of stereochemically defined libraries, which can be crucial for target selectivity.
Orthogonal Functional Handles The secondary amine and the methyl ester can be functionalized independently.Enables the systematic and controlled introduction of diverse chemical substituents.
3D-Shape Diversity The non-planar piperazine ring provides access to three-dimensional chemical space.Potentially leads to novel binding modes and interactions with biological targets.

Design and Synthesis of Multifunctional Molecular Scaffolds Incorporating Piperazine-Benzoate Motifs

Multifunctional molecular scaffolds are molecules designed to interact with multiple biological targets or to incorporate several functional domains, such as a targeting moiety, a therapeutic agent, and a reporter group. The piperazine-benzoate motif serves as an excellent starting point for the design of such complex molecules. The ability to functionalize both the piperazine and benzoate portions of the scaffold allows for the modular assembly of different functionalities.

For example, the piperazine nitrogen can be used to attach a pharmacophore known to interact with a specific protein target, while the benzoate ester can be modified to introduce a different functional group. This could include a fluorescent dye for imaging, a reactive handle for bioconjugation, or a second pharmacophore to create a dual-action ligand.

Research into piperazine-containing compounds has led to the development of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. oregonstate.edu For instance, hybrid molecules incorporating a piperazine moiety have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory pathway. While not directly involving this compound, these studies highlight the potential of the broader piperazine scaffold in creating multifunctional agents.

The synthesis of these multifunctional scaffolds often relies on robust and well-characterized chemical reactions. The secondary amine of the 2-methylpiperazine can be readily acylated or alkylated, while the methyl benzoate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines or alcohols to form amides or esters, respectively. This synthetic tractability is a key advantage for the construction of complex molecular architectures.

Development of Chemical Probes and Research Tools for Biological Systems (General Application)

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is potent, selective, and possesses physicochemical properties that allow it to function effectively in a cellular or in vivo environment. The this compound scaffold can be elaborated to generate such probes.

The piperazine ring often imparts favorable pharmacokinetic properties, such as improved solubility and cell permeability, which are crucial for the development of effective research tools. By systematically modifying the scaffold, its properties can be fine-tuned to optimize its performance as a chemical probe.

For example, the benzoate portion of the molecule could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to enable visualization or affinity-based pulldown experiments. The 2-methylpiperazine moiety can be derivatized to modulate the probe's affinity and selectivity for its target protein. The inherent chirality of the 2-methyl group can also be used to generate stereoisomeric probes, which can serve as important negative controls in biological experiments.

While specific examples of probes derived directly from this compound are not extensively documented in publicly available literature, the general utility of the piperazine scaffold in probe development is well-established.

Exploration of Bioorthogonal Chemical Reactions for Scaffold Derivatization and Bioconjugation

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for the site-specific labeling and modification of biomolecules. The this compound scaffold can be readily derivatized to incorporate functional groups that participate in bioorthogonal reactions.

The secondary amine of the piperazine ring provides a convenient handle for introducing bioorthogonal reactive groups. For instance, it can be acylated with a molecule containing an azide (B81097) or an alkyne. These functional groups can then undergo highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the scaffold to a biomolecule of interest that has been tagged with the complementary reactive partner.

Another powerful bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. oregonstate.edu The piperazine nitrogen of the scaffold could be functionalized with a strained dienophile, such as a trans-cyclooctene, making it ready for rapid ligation with a tetrazine-labeled biomolecule.

The ability to perform bioorthogonal chemistry on the this compound scaffold significantly expands its utility as a research tool. It allows for the precise attachment of the scaffold to proteins, nucleic acids, or other cellular components for applications such as in-cell imaging, target identification, and the construction of complex bioconjugates.

Table 2: Potential Bioorthogonal Functionalization of the this compound Scaffold

Bioorthogonal ReactionFunctional Group on ScaffoldComplementary Partner on BiomoleculeKey Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne or AzideAzide or AlkyneHigh efficiency and specificity, requires a copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., cyclooctyne)AzideCopper-free, suitable for live-cell applications. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Strained Alkene/Alkyne (e.g., trans-cyclooctene)TetrazineExtremely fast reaction kinetics, excellent for in vivo applications. oregonstate.edu
Staudinger Ligation AzidePhosphineOne of the earliest bioorthogonal reactions, forms a stable amide bond. wikipedia.org

Future Research Directions and Unexplored Avenues for Methyl 3 2 Methylpiperazin 1 Yl Benzoate Research

Development of Novel and More Sustainable Synthetic Routes (e.g., Flow Chemistry, Photoredox Catalysis)

Traditional synthetic methods for piperazine (B1678402) derivatives are often multi-step processes that may lack efficiency and sustainability. nih.gov Future research should prioritize the development of more eco-friendly and scalable synthetic strategies for Methyl 3-(2-methylpiperazin-1-yl)benzoate and its analogues.

Photoredox Catalysis: This rapidly emerging field offers a powerful platform for C-H functionalization and the construction of heterocyclic rings under mild conditions. nih.govresearchgate.net Researchers have successfully used visible-light-promoted photoredox catalysis, often employing iridium or organic acridinium-based catalysts, to synthesize a variety of substituted piperazines. tcichemicals.comthieme-connect.comacs.org A notable approach is the CarboxyLic Amine Protocol (CLAP), which involves a decarboxylative annulation between a glycine-based diamine and an aldehyde, a method that is adaptable to both batch and continuous flow systems. tcichemicals.commdpi.com Applying these photoredox strategies to the synthesis of the 2-methylpiperazine (B152721) core could offer a more direct and atom-economical route, potentially reducing the number of synthetic steps and the reliance on harsh reagents.

Flow Chemistry: The transition from batch to continuous flow synthesis represents a significant advancement in chemical manufacturing, offering improved safety, consistency, and scalability. nih.gov The synthesis of piperazine derivatives has been successfully demonstrated in flow reactors, sometimes coupled with microwave irradiation to accelerate reaction times. nih.govresearchgate.net Developing a continuous flow process for this compound would not only enhance production efficiency but also allow for easier integration of in-line purification and analysis, streamlining the entire manufacturing workflow. mdpi.com

Sustainable Synthetic TechniquePotential Advantage for SynthesisKey Catalyst/System Example
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, direct C-H functionalization. nih.govthieme-connect.comIridium-based photocatalysts (e.g., [Ir(ppy)2(dtbpy)]PF6). tcichemicals.comorganic-chemistry.org
Flow Chemistry Enhanced scalability, improved safety, process automation, and integration. nih.govmdpi.comMicrowave-assisted flow reactors with heterogeneous catalysts. nih.govresearchgate.net

Advanced Stereochemical Control and Diastereoselective Synthesis of Analogues with Defined Chiral Centers

The 2-methylpiperazine moiety of the title compound contains a stereocenter, meaning it exists as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific. Therefore, precise control over stereochemistry is paramount for developing therapeutically relevant analogues.

Future work should focus on advanced asymmetric synthesis to access enantiomerically pure forms of this compound. Methodologies such as palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors have proven effective for creating chiral piperazin-2-ones, which can be converted to the desired chiral piperazines without loss of optical purity. rsc.org

Furthermore, the synthesis of analogues with additional chiral centers necessitates a high degree of diastereocontrol. Iridium-catalyzed methods have been reported for the highly regio- and diastereoselective synthesis of C-substituted piperazines from imines, yielding a single diastereoisomer. nih.gov Other approaches include manganese-mediated reductive cyclization nih.gov and the use of chiral pool starting materials, like amino acids, to construct the piperazine core with predetermined stereochemistry. rsc.orgingentaconnect.com Research into these diastereoselective strategies will be crucial for exploring the structure-activity relationships of analogues with multiple stereocenters. rsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Predictive SAR Elucidation

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. frontiersin.orgchemrxiv.org These computational tools can be powerfully applied to the exploration of the chemical space around this compound.

De Novo Design: Generative AI models, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known bioactive molecules to generate novel chemical structures. frontiersin.orgnih.gov By providing the model with the core structure of this compound and a set of desired physicochemical properties (e.g., target affinity, solubility, low toxicity), these algorithms can design thousands of novel, synthesizable analogues that have a high probability of being active. nih.govnih.gov This approach moves beyond simple library screening to the intelligent creation of new molecular entities. mdpi.com

Predictive SAR: Machine learning can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov By training an algorithm on a dataset of synthesized analogues and their measured biological activities, a predictive model can be developed. nih.gov This model can then rapidly and cost-effectively predict the activity of virtual compounds, helping to prioritize the most promising candidates for synthesis and testing. plos.org This predictive power significantly reduces the time and resources spent on synthesizing and testing less effective compounds.

AI/ML ApplicationDescriptionPotential Impact
De Novo Design Use of generative models (RNNs, GANs) to create novel molecular structures with desired properties. frontiersin.orgnih.govRapid generation of diverse and optimized lead candidates.
Predictive SAR/QSAR Development of models to predict biological activity based on chemical structure. researchgate.netnih.govPrioritization of synthetic targets; reduced experimental costs.

Investigation of Unique Spectroscopic Signatures for Chiral Recognition and Purity Profiling

The development of rapid and reliable methods for determining the enantiomeric purity of this compound is essential for both research and potential clinical applications. While chiral chromatography is the standard, spectroscopic methods offer the potential for faster, in-situ analysis.

Future research could explore the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents (CSAs) or chiral derivatizing agents. Novel tetraaza macrocyclic CSAs have been shown to induce exceptionally large chemical shift differences between the enantiomers of heterocyclic compounds in ¹H NMR spectra, enabling straightforward chiral recognition and quantification of enantiomeric excess. nih.gov Another promising avenue is ¹⁹F NMR, which can offer a sensitive probe for chirality. By using a chiral, fluorine-containing palladium-based probe, researchers have successfully differentiated the enantiomers of various N-heterocycles, including piperazines. nih.gov Developing a specific CSA or derivatization protocol for this compound could lead to a unique spectroscopic "fingerprint" for each enantiomer, facilitating high-throughput purity screening. mdpi.com

Computational Prediction of Novel Analogues with Enhanced Specificity or Modulation Properties

Beyond general design, computational chemistry offers tools to fine-tune molecular interactions for enhanced biological effect. Molecular docking and molecular dynamics (MD) simulations can predict how analogues of this compound bind to a specific biological target.

By creating a virtual library of analogues with modifications at various positions on the phenyl ring or the piperazine moiety, researchers can perform high-throughput virtual screening. Docking studies can rank these analogues based on their predicted binding affinity and pose within the target's active site. plos.org For the most promising candidates, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations and metadynamics simulations can provide more accurate estimations of binding free energy. plos.org This computational pre-screening allows for the rational design of analogues with predicted improvements in target specificity, potency, or allosteric modulation properties, focusing synthetic efforts on compounds with the highest likelihood of success.

Exploration of Supramolecular Assembly and Self-Organization Based on the Core Structure

The piperazine ring and the benzoate (B1203000) ester group are both capable of participating in non-covalent interactions, such as hydrogen bonding. rsc.orgscientific.net This suggests that this compound could serve as a versatile building block (or "synthon") for the construction of larger, ordered supramolecular structures.

Research in this area would involve investigating the co-crystallization of the title compound with various other molecules, particularly aromatic acids or other hydrogen bond donors/acceptors. rsc.orgscientific.net Through crystal engineering, it may be possible to direct the self-assembly of these components into predictable one-, two-, or three-dimensional networks. rsc.org Such organized assemblies could exhibit novel properties not present in the individual molecules, with potential applications in materials science (e.g., porous materials, nonlinear optics) or in drug delivery, where the formation of specific co-crystals can be used to improve the solubility and bioavailability of an active pharmaceutical ingredient. nih.govrsc.org The study of how modifications to the core structure influence these self-organization patterns would be a fascinating and potentially fruitful area of inquiry. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(2-methylpiperazin-1-yl)benzoate, and how can reaction progress be monitored?

  • Methodological Answer : A common approach involves coupling 3-(2-methylpiperazin-1-yl)benzoic acid with methanol under acid catalysis. Alternatively, nucleophilic substitution reactions using methyl esters and piperazine derivatives are employed. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and ensure completion .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like unreacted intermediates or ester hydrolysis byproducts.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the ester group and piperazine substitution pattern. Mass spectrometry (MS) confirms molecular weight (e.g., observed m/z ≈ 275.3 g/mol for C₁₃H₁₈N₂O₂). X-ray crystallography using SHELX or WinGX software can resolve stereochemical ambiguities .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT) to validate assignments .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column to quantify impurities. Differential scanning calorimetry (DSC) determines melting point consistency (expected range: 187–190°C for analogous piperazine derivatives) .
  • Validation : Cross-check results with elemental analysis (C, H, N) to ensure ≥97% purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states and energy barriers for key steps like esterification or piperazine substitution. Molecular docking studies assess steric hindrance in intermediates. Software like Gaussian or ORCA is used for quantum chemical modeling .
  • Case Study : DFT analysis of similar benzoate esters revealed that electron-withdrawing groups on the benzene ring accelerate nucleophilic substitution .

Q. What strategies resolve contradictions in crystallographic data for piperazine-containing compounds?

  • Methodological Answer : For ambiguous electron density maps (e.g., disordered piperazine rings), use SHELXL’s restraints (DFIX, SADI) to refine atomic positions. Validate with Hirshfeld surface analysis to assess intermolecular interactions .
  • Example : In Methyl 3-[3-(dimethylamino)propoxy]benzoate, hydrogen bonding between the ester carbonyl and piperazine NH was resolved using SHELX refinement .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : Radioligand binding assays or surface plasmon resonance (SPR) quantify affinity for receptors (e.g., serotonin or dopamine receptors). In vitro enzyme inhibition studies (IC₅₀ determination) assess activity against targets like kinases or proteases .
  • Mechanistic Insight : Structural analogs show that the piperazine moiety enhances binding to hydrophobic pockets in enzyme active sites .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Control reaction exotherms using flow chemistry to prevent racemization. Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .
  • Case Study : A scaled-up synthesis of Methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate achieved 98% ee using a palladium-catalyzed asymmetric hydrogenation step .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-methylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.